mry protein
Description
Contextualization of Mry/MYR Terminology in Biological Research
In the scientific literature, "MYR" is commonly used as an abbreviation for myristoylation, and proteins modified by this process are referred to as myristoylated proteins. The use of "Mry protein" or "MYR protein" as a standalone term typically implies a protein that is a substrate for N-myristoylation or whose function is dependent on this modification. This terminology distinguishes them from non-myristoylated protein variants or proteins where this modification is absent or disrupted.
The study of myristoylated proteins has been ongoing for several decades, revealing their critical involvement in a wide array of cellular processes. The identification and characterization of NMT and its substrates have been central to understanding the biological roles of this modification news-medical.netcreative-diagnostics.comcreative-proteomics.com.
Overview of Diverse Roles of Mry/MYR Proteins in Cellular Processes
Myristoylation confers a hydrophobic tag that facilitates the interaction of proteins with cellular membranes and other hydrophobic environments within the cell wikipedia.orgcreative-diagnostics.comcreative-proteomics.com. This membrane association is a primary function of the myristoyl group and is crucial for the proper localization and activity of many myristoylated proteins wikipedia.orgcreative-diagnostics.comnih.gov. While myristoylation alone can mediate transient membrane interactions, it often acts in conjunction with other signals, such as palmitoylation or clusters of basic amino acids, to achieve stable membrane anchoring and specific subcellular targeting, including to lipid rafts wikipedia.orgcreative-proteomics.comfrontiersin.orgnih.gov.
Beyond membrane targeting, myristoylation plays diverse roles in cellular processes:
Signal Transduction: A significant number of myristoylated proteins are key components of intracellular signaling pathways. wikipedia.orgcreative-diagnostics.comcreative-proteomics.comnih.gov. The myristoyl group facilitates their recruitment to membranes, where they can interact with receptors, other signaling molecules, and downstream effectors wikipedia.orgcreative-diagnostics.com. Examples include various protein kinases (e.g., Src family kinases), phosphatases, and G proteins wikipedia.orgcreative-diagnostics.comfrontiersin.orgresearchgate.net.
Protein-Protein Interactions: The myristoyl moiety can participate directly in protein-protein interactions, either by inserting into hydrophobic pockets of partner proteins or by influencing protein conformation to expose interaction surfaces wikipedia.orgcreative-diagnostics.comnih.govnih.gov.
Protein Stability and Folding: Myristoylation can influence the structural stability and proper folding of some proteins creative-diagnostics.com.
Regulation of Cellular Structure and Dynamics: Myristoylated proteins are involved in regulating the cytoskeleton and membrane dynamics. For instance, the myristoylated alanine-rich C kinase substrate (MARCKS) protein plays a role in actin cytoskeleton organization and membrane-cytoskeleton interactions creative-proteomics.commedwinpublishers.com.
Apoptosis: Myristoylation is implicated in the regulation of programmed cell death (apoptosis), affecting the localization and activity of pro- and anti-apoptotic proteins wikipedia.orgnews-medical.net.
Cellular Transformation and Oncogenesis: Dysregulation of myristoylation or altered expression/activity of myristoylated proteins can contribute to cellular transformation and cancer development wikipedia.orgnews-medical.netcreative-proteomics.comresearchgate.netnih.gov. For example, myristoylation is essential for the membrane localization and transforming activity of the oncogene Src wikipedia.orgfrontiersin.orgnih.govplos.org.
These diverse roles highlight the fundamental importance of myristoylation as a regulatory mechanism in cell biology.
Here is a table summarizing some key myristoylated proteins and their associated cellular roles:
| Protein Example | Organism(s) | Key Cellular Role(s) |
| Src Family Kinases (e.g., c-Src) | Eukaryotes | Signal transduction, cell proliferation, membrane association, cellular transformation |
| Gα Subunits | Eukaryotes | Signal transduction, receptor coupling, membrane targeting |
| MARCKS (Myristoylated Alanine-Rich C Kinase Substrate) | Eukaryotes | Actin cytoskeleton regulation, membrane interaction, signal transduction |
| ADP-Ribosylation Factors (ARFs) | Eukaryotes | Vesicular trafficking, membrane dynamics, signal transduction |
| HIV-1 Gag protein | Viruses (infecting Eukaryotes) | Viral assembly, membrane targeting, infectivity |
| HIV-1 Nef protein | Viruses (infecting Eukaryotes) | Viral infectivity, signal transduction modulation |
| Bid | Eukaryotes | Apoptosis (translocation to mitochondria) |
| Myosin IX (e.g., myr 5, myr 7) | Eukaryotes (e.g., rat) | Actin-based motility, RhoGAP activity, membrane association |
| MIC7 (Microneme protein 7) | Toxoplasma gondii | Host cell invasion, protein secretion |
Properties
CAS No. |
136653-49-1 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Synonyms |
mry protein |
Origin of Product |
United States |
Mry Protein: Transcriptional Regulator in Streptococcus Pyogenes
Genomic and Transcriptional Architecture of the mry Gene
The mry gene encodes the Mry protein, a crucial regulator of M protein expression in Streptococcus pyogenes. Understanding the location and transcriptional control of mry is fundamental to comprehending its role in streptococcal pathogenesis.
Identification and Chromosomal Localization of the mry Locus
The mry gene, originally identified through insertional mutagenesis using the conjugative transposon Tn916, was found to be essential for high-level expression of the M protein. nih.govpnas.org An insertion mutation, designated mry-1, located approximately 2 kilobases upstream of the emm6 promoter, resulted in a significant reduction in M protein production. nih.govpnas.orgnih.gov This insertion was later mapped to an open reading frame encoding the protein subsequently named Mry. nih.gov The mry locus is situated on the Streptococcus pyogenes chromosome. oup.comnih.govnih.gov
Positional Relationship to the emm (M Protein Structural) Gene and Promoter Region
The mry gene is located upstream of the emm gene, which encodes the structural M protein. nih.govpnas.org Specifically, the mry locus is found approximately 1.8 to 2 kilobases upstream of the emm gene and its promoter region. nih.govpnas.org The emm genes are part of a gene cluster, often containing one to three tandemly arranged copies of emm-family genes, located between the mry and scpA genes on the chromosome. oup.comnih.govnih.gov This physical proximity suggests a functional relationship between mry and the emm gene cluster.
Transcriptional Regulation of M Protein Expression by mry
Mry acts as a positive regulator of M protein expression. nih.govnih.govnih.govontosight.aiasm.org Mutations in mry lead to a dramatic decrease in the transcription of the emm gene, resulting in significantly reduced levels of M protein-specific mRNA and consequently, lower M protein production. nih.govpnas.org This indicates that Mry regulates M protein production primarily at the transcriptional level. nih.govpnas.org The transcription of emm is also influenced by environmental factors, such as CO2 levels, and this regulation requires Mry. nih.govnih.govasm.org Studies using transcriptional fusions have shown that insertional inactivation of mry reduces emm transcription to undetectable levels. nih.govasm.org Furthermore, the mry gene itself is subject to autoregulation and environmental regulation in response to CO2 levels, with transcription initiating from two separate promoters located upstream of the coding region. nih.gov This suggests a model where environmental stimuli positively control mry transcription, which in turn regulates emm expression. nih.gov
Molecular Mechanisms of this compound Function
The function of Mry as a transcriptional regulator is mediated through specific molecular mechanisms, including its action as a trans-acting factor and the presence of characteristic structural motifs.
Characterization as a Trans-Acting Positive Regulator of Gene Expression
Mry has been characterized as a trans-acting positive regulator of emm gene expression. nih.govnih.govnih.govontosight.aiasm.org Complementation analysis in S. pyogenes demonstrated that the wild-type mry gene is dominant to mutant alleles, indicating that Mry functions as a diffusible factor acting on the emm gene. nih.govnih.govasm.org This trans-acting nature distinguishes Mry as a regulatory protein that binds to DNA elements distant from its own gene to influence the transcription of target genes like emm. nih.govnih.govasm.org Mry is also homologous to VirR, another trans-acting regulator in group A streptococci involved in regulating M protein and C5a peptidase expression. karger.comglobalauthorid.com
Structural Motifs and Domain Homologies
Analysis of the translated DNA sequence of mry reveals structural features providing insight into its function. Mry exhibits similarity to the receptor proteins of two-component regulatory systems, although the arrangement of these motifs in Mry is distinct. nih.govnih.govasm.org Specifically, Mry contains regions resembling the motif common to receptor proteins of two-component systems, located between residues 172 and 300, and between residues 404 to 528. asm.org Additionally, the N-terminus of Mry contains two regions resembling a helix-turn-helix (HTH) motif. nih.govnih.govasm.org The HTH motif is a common DNA-binding domain found in many proteins that regulate gene expression, characterized by two alpha helices joined by a short turn, which facilitates binding to the major groove of DNA. ebi.ac.ukwikipedia.orgresearchgate.net The presence of HTH motifs in Mry is consistent with its role as a transcriptional regulator that interacts with DNA to control gene expression. nih.govnih.govasm.orgebi.ac.ukwikipedia.org Unlike other receptor proteins where a DNA-binding domain might be near the C-terminus, both potential DNA binding domains in Mry are localized in the amino-terminal region. asm.org This unique structural organization suggests that Mry may respond to multiple environmental signals and potentially regulate different sets of genes. asm.org
Similarity to Receptor Proteins of Two-Component Regulatory Systems
The translated DNA sequence of the mry gene reveals regions of similarity to the conserved motif found in the receptor proteins of two-component regulatory systems. nih.govnih.govasm.orgasm.org Two-component systems are common bacterial signaling mechanisms composed of a sensor histidine kinase and a response regulator. asm.orgunivr.it The sensor kinase typically detects environmental stimuli and autophosphorylates, then transfers the phosphate (B84403) group to a conserved aspartate residue on the response regulator. asm.orgunivr.it This phosphorylation usually activates the response regulator, often leading to DNA binding and transcriptional control of target genes. asm.org The structural similarity of Mry to the receptor component of these systems suggests it may be involved in a signal transduction pathway that influences emm expression. asm.org
Presence of Helix-Turn-Helix Motif in the N-Terminus
Analysis of the N-terminus of the this compound sequence indicates the presence of two regions resembling a helix-turn-helix (HTH) motif. nih.govnih.govasm.orgasm.org The HTH motif is a common DNA-binding domain found in many proteins that regulate gene expression. ebi.ac.ukwikipedia.org It typically consists of two alpha helices connected by a short turn, with one helix primarily responsible for recognizing and binding to the major groove of DNA. ebi.ac.ukwikipedia.org The presence of this motif in Mry supports its role as a transcriptional regulator that directly interacts with DNA to control gene expression.
Specificity of Regulatory Action on Virulence Determinants (e.g., M Protein vs. Hyaluronic Acid Capsule or Streptokinase)
Research indicates that Mry is a positive regulator primarily of the emm gene, leading to the production of M protein. nih.govnih.govasm.orgasm.org Studies involving mutations in the mry gene have shown a significant reduction in M protein production. pnas.org However, Mry does not appear to act as a global regulator of all virulence determinants in S. pyogenes. nih.govnih.govasm.orgasm.org Specifically, mutations in mry have been shown to have no effect on the production of the hyaluronic acid capsule or streptokinase. nih.govnih.govasm.orgasm.org This suggests that while Mry is critical for M protein expression, the regulation of other virulence factors like the hyaluronic acid capsule and streptokinase is controlled by different mechanisms or regulatory proteins. researchgate.netplos.orgasm.org
Genetic and Molecular Methodologies in this compound Research
Understanding the function and regulation of the this compound has relied on various genetic and molecular methodologies.
Application of Insertional Mutagenesis (e.g., Tn916) for Functional Disruption
Insertional mutagenesis has been a key technique for studying the function of the mry gene. pnas.org The conjugative transposon Tn916 has been utilized to disrupt the mry locus in S. pyogenes. asm.orgpnas.org Insertion of Tn916 upstream of the emm gene, in the region containing mry, resulted in a strain that was negative for M protein production. nih.govnih.govasm.orgpnas.org This type of functional disruption allows researchers to observe the phenotypic consequences of a non-functional mry gene, thereby inferring its role in M protein regulation. pnas.org
Complementation Analysis Techniques in Streptococcus pyogenes
Complementation analysis is a crucial technique used to confirm that an observed phenotype is indeed due to a mutation in a specific gene, such as mry. nih.govnih.govasm.orgasm.org Researchers have developed and applied techniques for complementation analysis in S. pyogenes. nih.govnih.govasm.orgasm.org By introducing a wild-type copy of the mry gene into a mutant strain (e.g., one with a Tn916 insertion in mry), the restoration of M protein expression demonstrates that the original mutation in mry was responsible for the M-negative phenotype. nih.govnih.govasm.orgasm.org This analysis has also shown that the wild-type mry gene is dominant over certain mutant alleles, indicating Mry acts in trans as a positive regulator. nih.govnih.govasm.orgasm.org
In Vitro Transcription and Translation Systems for this compound Visualization
To visualize the this compound itself, in vitro transcription and translation systems have been employed. nih.govnih.govasm.orgasm.org These systems allow for the synthesis of protein from a DNA or RNA template in a cell-free environment. By using the mry gene as a template in such a system, the resulting this compound can be produced and then detected, for example, on a gel. nih.govnih.govasm.orgasm.org This technique provides direct evidence of the protein product encoded by the mry gene.
Role of this compound in Streptococcus pyogenes Pathogenesis
Mry functions as a positive regulator, primarily influencing the transcription of genes within the mga regulon. karger.comnih.gov This regulon includes genes encoding important surface proteins and other factors critical for the bacterium's ability to colonize, evade the host immune system, and cause disease. oup.comkarger.com
Impact on M Protein Levels and Bacterial Virulence
The M protein is considered a major virulence factor of Streptococcus pyogenes. asm.orgnih.govasm.org It is a fibrillar surface protein that confers resistance to phagocytosis by polymorphonuclear leukocytes, allowing the bacteria to survive and multiply in human blood. asm.orgnih.gov M protein also plays a role in adherence to host cells and intracellular invasion. tandfonline.comasm.org
Mry exerts a positive regulatory effect on the transcription of the emm gene, which encodes the M protein. nih.govasm.orgpnas.org Studies have shown that mutations in mry can lead to a significant reduction in the amount of M protein produced, resulting in an M-negative phenotype. nih.govpnas.org This reduction in M protein levels directly impacts bacterial virulence, particularly the ability to resist phagocytosis. asm.orgnih.govasm.org The this compound acts in trans to positively regulate the emm gene. nih.govasm.org The amount of Mry can be limiting for the production of M6 protein. asm.org
Environmental Factors Influencing mry-Mediated Regulation (e.g., Carbon Dioxide Tension)
The expression of the emm gene, and consequently the production of M protein, is influenced by environmental factors. asm.orgnih.gov Carbon dioxide tension is one such factor that significantly impacts emm transcription. asm.orgnih.govnih.gov Research indicates that increased carbon dioxide tension can stimulate the transcription of emm by as much as 25-fold. asm.orgnih.gov
Environmental signals and growth conditions can influence the expression of adhesins in Streptococcus pyogenes. tandfonline.com Mga-controlled genes are regulated by factors such as pH, temperature, pCO2, iron concentration, and growth phase. psu.edu
Connection to Cell Division and Protein Anchoring
Cell wall peptidoglycan-anchored surface proteins, including M protein, are crucial virulence factors in many Gram-positive bacteria. pnas.orgasm.orgnih.gov The attachment of these proteins to the cell wall is mediated by sortase enzymes, which cleave a conserved C-terminal LPXTG motif and covalently link the protein to the peptidoglycan. pnas.orgasm.org In Streptococcus pyogenes, sortase A is the primary enzyme responsible for anchoring M protein and other surface proteins like Protein F and C5a peptidase to the cell wall. pnas.orgasm.org
Studies have shown a close relationship between the regulation of cell division and protein anchoring in Streptococcus pyogenes. nih.govnih.gov M protein anchoring to the cell wall occurs specifically at the division septum, the site of new cell wall synthesis. nih.govpnas.orgnih.gov Sortase A localizes to distinct membrane foci, with the majority associated with the division septum, co-localizing with areas of active M protein anchoring. pnas.orgnih.gov This suggests that the sorting reaction is a dynamic and highly regulated process intimately linked to cell division. pnas.org
While Mry is a transcriptional regulator and not directly involved in the enzymatic process of protein anchoring, its role in controlling the expression levels of M protein (which is subsequently anchored) indirectly connects Mry-mediated regulation to the processes of cell division and protein anchoring by influencing the availability of the M protein for anchoring at the septum. asm.org The signal sequence of surface proteins directs their translocation to specific locations for anchoring, with M protein directed to the septum. nih.govnih.gov
Myr Complex/proteins: Vacuolar Translocon in Toxoplasma Gondii
Identification and Composition of the MYR Translocon
The MYR translocon is a complex assembly of proteins essential for the export of a subset of dense granule proteins (GRAs) from the parasitophorous vacuole (PV) into the infected host cell. Its discovery and characterization have revealed a sophisticated molecular machine crucial for parasite virulence.
Subunit Architecture: MYR1, MYR2, MYR3, MYR4, GRA44, and GRA45 Components
Genetic and proteomic screens have identified several key components of the MYR translocon. The core of this complex is formed by the MYR proteins: MYR1, MYR2, and MYR3. asm.orgnih.gov Subsequent research, including affinity purification of MYR1, identified additional essential components: MYR4, GRA44, and GRA45. nih.gov Together, these proteins form a functional unit required for effector translocation.
Deletion of any of these components has been shown to disrupt the transport of key effector proteins like GRA16 and GRA24 into the host cell nucleus, a process vital for the parasite's manipulation of host cell functions such as c-Myc regulation. nih.govnih.gov The identification of these subunits has been pivotal in understanding the molecular basis of host cell reprogramming by Toxoplasma gondii.
Table 1: Subunits of the MYR Translocon
| Subunit | Function in Translocation |
|---|---|
| MYR1 | Central component, essential for the translocation of numerous effector proteins. nih.gov |
| MYR2 | Essential for the transport of a subset of GRA proteins. asm.orgplos.org |
| MYR3 | Forms a stable complex with MYR1 and is crucial for effector transport. asm.org |
| MYR4 | Identified as a MYR1-interacting protein essential for effector translocation. nih.gov |
| GRA44 | Essential for the translocation of effector proteins like GRA16. nih.gov |
| GRA45 | A MYR1-interacting protein required for efficient effector export. nih.gov |
Cellular Localization within the Parasitophorous Vacuole Membrane
The components of the MYR translocon are strategically located to perform their function. Immunofluorescence assays have demonstrated that MYR1, MYR2, and MYR3 co-localize to the PVM and are also found within the PV space. asm.orgplos.org This localization places the translocon at the critical interface between the parasite-containing vacuole and the host cell cytoplasm, perfectly positioned to mediate the export of effector proteins. The membrane association of these proteins is consistent with their proposed role as components of a protein transport channel. asm.org
Molecular Mechanisms of Effector Protein Translocation
The MYR translocon facilitates the passage of parasitic effector proteins across the PVM through a series of coordinated molecular events, including direct protein-protein interactions and regulatory modifications.
Function in Exporting Parasitic Proteins into the Host Cell
The primary function of the MYR translocon is to mediate the translocation of a specific set of soluble GRA proteins from the PV into the host cell. asm.orgnih.gov These effector proteins are crucial for the parasite's ability to modulate host cell processes, including transcription, cell cycle, and immune responses. asm.org For instance, the MYR1-dependent translocation of GRA16 and GRA24 is necessary for the upregulation of the host oncogene c-Myc and the sustained activation of the p38 MAP kinase pathway, respectively. nih.gov The majority of the transcriptional changes observed in host cells following Toxoplasma infection are dependent on a functional MYR1, highlighting the central role of this translocon in host cell manipulation. asm.org
Regulatory Role of Phosphorylation (e.g., by Rhoptry Kinase ROP17)
The activity of the MYR translocon is regulated by post-translational modifications, particularly phosphorylation. The rhoptry kinase ROP17, which is secreted into the host cell during invasion and localizes to the cytosolic face of the PVM, plays a critical role in this process. nih.gov The kinase activity of ROP17 is essential for the translocation of MYR-dependent effectors. researchgate.net It is proposed that ROP17 phosphorylates one or more components of the MYR complex, thereby regulating its function. nih.gov Phosphoproteomic studies have revealed that several serine residues on MYR1, MYR2, MYR3, and MYR4 are phosphorylated, supporting the model that phosphorylation is a key regulatory mechanism for the translocon's activity. nih.gov
Inter-Subunit Protein-Protein Interactions within the MYR Complex (e.g., MYR1-MYR3, MYR1-MYR4)
The assembly and function of the MYR translocon rely on specific protein-protein interactions between its subunits. Co-immunoprecipitation experiments have demonstrated a stable association between MYR1 and MYR3, suggesting they form a core sub-complex. asm.org In contrast, MYR2 does not appear to stably associate with the MYR1-MYR3 complex. asm.org
Further affinity purification studies using MYR1 as a bait identified MYR4, GRA44, and GRA45 as MYR1-interacting proteins. nih.govnih.gov The finding that these proteins are also essential for effector translocation underscores the importance of these interactions for the structural and functional integrity of the translocon. These inter-subunit interactions are likely crucial for forming the translocation channel and for coordinating the passage of effector proteins across the PVM.
Table 2: Known Protein-Protein Interactions within the MYR Complex
| Interacting Proteins | Method of Identification | Significance |
|---|---|---|
| MYR1 - MYR3 | Co-immunoprecipitation | Forms a stable core sub-complex of the translocon. asm.org |
| MYR1 - MYR4 | Affinity Purification/Mass Spectrometry | Essential interaction for the translocation of effector proteins. nih.gov |
| MYR1 - GRA44 | Affinity Purification/Mass Spectrometry | Required for the export of parasitic proteins into the host cell. nih.gov |
| MYR1 - GRA45 | Affinity Purification/Mass Spectrometry | Crucial for the proper functioning of the MYR translocon. nih.gov |
Implications for Parasite Biology and Host-Parasite Interactions
Essentiality of MYR-Based Effector Export for Parasite Survival and Pathogenesis
The MYR-dependent protein export system is not an auxiliary function but is central to the parasite's ability to survive, replicate, and cause disease. Experimental evidence robustly demonstrates that disruption of the MYR complex severely compromises the parasite's pathogenic capabilities.
Genetic knockout studies have been pivotal in revealing this essentiality. Parasites with a deleted MYR1 gene (Δmyr1) are severely attenuated in mouse models of infection. escholarship.orgosti.gov While wild-type parasites are lethal, mice infected with Δmyr1 mutants survive the infection, highlighting the critical role of the MYR1-dependent effectors in virulence. escholarship.org This attenuation is not limited to in vivo conditions. In vitro, parasites lacking MYR1, MYR2, or MYR3 exhibit significant growth defects in host cells, indicating that the translocated effectors are also important for efficient intracellular replication. plos.org
Furthermore, the MYR translocon is crucial for the parasite's ability to counteract host immune defenses. The MYR complex and its components, including MYR1 and MYR3, are essential for parasite survival in human cells stimulated with interferon-gamma (IFNγ), a key cytokine in the anti-Toxoplasma immune response. uga.edunih.gov This suggests that the exported effectors are responsible for disabling or modulating host cell defense pathways that would otherwise lead to the parasite's elimination. The profound pleiotropic defects observed upon disruption of the MYR complex underscore its central role in parasite pathogenesis, making it a critical hub for host manipulation. asm.org
Diverse Functions of Translocated Effector Proteins in Host Cell Manipulation
The essentiality of the MYR complex is a direct consequence of the powerful and diverse functions of the effector proteins it translocates. These GRAs, once in the host cell cytosol or nucleus, execute a wide range of manipulations to create a hospitable environment for the parasite.
A key function of these effectors is the reprogramming of the host cell's transcriptome and cell cycle. escholarship.org For example, an unidentified MYR1-dependent effector is responsible for the substantial upregulation of the host oncogene c-Myc. escholarship.orgasm.org The effector GRA16 is translocated to the host cell nucleus where it is involved in modulating p53-related pathways and the host cell cycle. nih.govresearchgate.net Another effector, GRA24, also localizes to the host nucleus and mediates the sustained activation of the p38 MAP kinase pathway, a critical signaling cascade in host cells. nih.govasm.org
MYR-dependent effectors are also critical for subverting the host immune response. A combination of four nuclear-targeted effectors—GRA16, GRA24, TgIST, and GRA28—is required to protect the parasite from IFNγ-driven host cell death. uga.eduasm.org GRA28 functions by disrupting the activity of the host histone acetyltransferases CBP/p300. asm.org This multi-pronged approach to disabling host defenses highlights the sophisticated strategies employed by the parasite, all of which are contingent on the MYR translocation system.
Table 3: Examples of MYR-Dependent Translocated Effector Proteins and their Functions
| Effector Protein | Host Cell Location | Function in Host Cell Manipulation |
|---|---|---|
| GRA16 | Nucleus | Modulates p53 pathways and the host cell cycle; contributes to blocking the IFNγ response. researchgate.netasm.org |
| GRA24 | Nucleus | Mediates sustained activation of the p38 MAP kinase pathway; contributes to blocking the IFNγ response. asm.orgasm.org |
| TgIST | Nucleus | Contributes to blocking the IFNγ response. uga.eduasm.org |
| GRA28 | Nucleus | Disrupts histone acetyltransferase activity of CBP/p300; contributes to blocking the IFNγ response. asm.org |
| Unknown Effector(s) | Cytosol/Nucleus | Responsible for the upregulation of host c-Myc and cyclin E1. escholarship.orgasm.org |
Advanced Research Approaches for MYR Complex Analysis
Biochemical Characterization of Complex Subunits and Interactions
Understanding the molecular architecture of the MYR translocon requires sophisticated biochemical and genetic approaches. Research in this area has focused on identifying the constituent subunits of the complex and mapping their interactions to build a model of the translocation machinery.
Forward genetic screens have been instrumental in identifying the core components. These screens typically involve mutagenizing parasites and selecting for mutants that have lost a specific function, such as the ability to upregulate host c-Myc. plos.org Subsequent whole-genome sequencing of these mutants led to the identification of MYR1, MYR2, and MYR3 as essential genes for this process. plos.orgnih.gov
Affinity purification coupled with mass spectrometry has been a powerful tool for elucidating the composition of the complex. Using an epitope-tagged version of MYR1 as bait, co-immunoprecipitation experiments have successfully pulled down associated proteins. asm.org This approach has confirmed a stable interaction between MYR1 and MYR3 and has identified additional essential components, including MYR4, GRA44, and GRA45. asm.org These results indicate that the MYR translocon is a large, multi-protein complex composed of at least eight distinct proteins, including the kinase ROP17. asm.orgnih.gov
Further biochemical analysis has revealed that MYR1, MYR2, and MYR3 are all membrane-associated proteins, consistent with their role in forming a channel or scaffold at the PVM. plos.org It was also discovered that after MYR1 is cleaved by ASP5, its resulting N- and C-terminal fragments remain linked by a disulfide bond, a feature that may be important for the structural integrity of the complex. plos.org These biochemical characterizations are crucial for piecing together the structure and function of this novel protein transport system.
Structural Predictions and Insights into Transmembrane Domains
Bioinformatic analyses have provided initial insights into the structure of the core components of the MYR translocon, namely MYR1, MYR2, and MYR3. These proteins are predicted to be membrane-associated, a feature consistent with their role in forming a channel across the PVM. plos.orgnih.gov
MYR1: The first identified component, MYR1, is a novel protein with no significant homology to proteins outside of its closest relatives. nih.gov Structural prediction models indicate that MYR1 possesses two transmembrane domains located near its C-terminus. nih.gov
MYR2 & MYR3: Like MYR1, both MYR2 and MYR3 are predicted to contain transmembrane domains, supporting their localization and function at the PVM. plos.orgnih.govresearchgate.net Schematics based on computational predictions show a signal peptide and transmembrane domains for both MYR2 and MYR3. researchgate.net The presence of these domains is a key structural feature that anchors the proteins to the vacuolar membrane, enabling them to form the translocation machinery. plos.org Further analysis using tools like Phobius has been employed to predict these transmembrane regions. nih.gov
These structural predictions are strongly supported by experimental evidence showing that all three proteins are indeed membrane-associated. plos.orgnih.gov This convergence of computational prediction and laboratory findings underscores the integral role of their transmembrane domains in establishing the MYR complex within the PVM.
| Protein | Predicted Transmembrane Domains | Location of Domains | Supporting Evidence |
|---|---|---|---|
| MYR1 | 2 | Near C-terminus | Bioinformatic Prediction nih.gov |
| MYR2 | Yes (number not specified) | Not specified | Bioinformatic Prediction plos.orgnih.gov |
| MYR3 | Yes (number not specified) | Not specified | Bioinformatic Prediction plos.orgnih.gov |
Molecular Genetic Studies for Functional Elucidation
The discovery and functional characterization of the MYR complex have been driven largely by molecular genetic studies. These approaches have been pivotal in identifying the components of the translocon and confirming their essential role in effector protein transport.
Forward Genetic Screens: The initial identification of MYR1 resulted from a high-throughput forward genetic screen designed to isolate Toxoplasma mutants incapable of upregulating the host oncogene c-Myc. escholarship.orgasm.orgosti.gov Researchers used chemical mutagenesis to create a library of parasite mutants and then screened for those that failed to induce the c-Myc phenotype. plos.org Whole-genome sequencing of these mutant parasites revealed mutations in the gene now designated MYR1 (TGGT1_254470). plos.orgescholarship.org This screen was later expanded to identify additional components. By selecting mutants that still failed to upregulate host c-Myc but had a wild-type MYR1 gene, researchers successfully identified MYR2 and MYR3 as other crucial proteins in the same pathway. plos.org
Gene Deletion and Complementation: To confirm the function of these proteins, reverse genetic techniques, specifically gene knockouts, were employed.
MYR1: Targeted deletion of the MYR1 gene (Δmyr1) confirmed its critical role. nih.gov Parasites lacking MYR1 were unable to translocate dense granule effector proteins like GRA16 and GRA24 into the host cell nucleus. nih.govescholarship.org This defect directly demonstrated MYR1's function in protein export across the PVM. The phenotype could be restored by reintroducing a functional copy of the MYR1 gene into the knockout strain (complementation), proving that the observed effects were specifically due to the absence of MYR1. nih.gov Parasites deficient in MYR1 are severely attenuated in mouse models of infection, highlighting the importance of this translocation machinery for parasite virulence. nih.govescholarship.org
MYR2 and MYR3: Similarly, targeted deletion of MYR2 and MYR3 also resulted in a loss of effector translocation, confirming that they are essential components of the machinery. plos.org
Co-immunoprecipitation: To identify other proteins that form the translocon complex, co-immunoprecipitation (Co-IP) experiments were performed using MYR1 as the "bait." This technique led to the identification of several interacting proteins, including MYR3, which was shown to stably associate with MYR1. nih.govnih.gov These Co-IP studies also identified additional proteins required for translocation, such as MYR4, GRA44, and GRA45, further expanding the known components of this vital parasite machinery. nih.govnih.gov
Collectively, these molecular genetic studies have been instrumental in dissecting the MYR translocon. They have not only identified the core components but have also unequivocally established their function as an essential gateway for the export of key parasite effector proteins into the host cell, a process fundamental to Toxoplasma's pathogenesis. researchgate.netelifesciences.org
Myristoylated Proteins: a Broad Class of Lipid Modified Proteins
Enzymology and Post-Translational Modification
Myristoylation is a critical lipid modification that involves the attachment of myristate, a 14-carbon saturated fatty acid, to a protein. wikipedia.org This process is catalyzed by the enzyme N-myristoyltransferase (NMT) and plays a vital role in numerous cellular processes, including signal transduction and protein targeting. nih.govfrontiersin.org
Mechanism of N-Myristoylation Catalyzed by N-Myristoyltransferase (NMT)
The transfer of myristate to a protein is facilitated by N-myristoyltransferase (NMT), an enzyme belonging to the GCN5-related N-acetyltransferase (GNAT) superfamily. nih.govnih.gov The catalytic process follows a highly specific and ordered Bi Bi reaction mechanism. nih.govnih.gov
The reaction begins when the apo-enzyme (NMT) binds to myristoyl-coenzyme A (myristoyl-CoA), the activated form of myristic acid, forming a stable NMT-myristoyl-CoA binary complex. nih.gov This binding induces a conformational change in the NMT enzyme, preparing it to accept the protein substrate. wikipedia.org The protein, which must have an N-terminal glycine (B1666218) residue, then binds to the complex. nih.gov
The catalytic transfer itself is a direct nucleophilic addition-elimination reaction. nih.gov The C-terminal region of NMT functions as a general base, deprotonating the alpha-amino group of the N-terminal glycine residue of the substrate protein. wikipedia.org This activated amino group then performs a nucleophilic attack on the carbonyl carbon of the myristoyl-CoA thioester. wikipedia.org This results in the formation of a negatively charged tetrahedral intermediate, which is stabilized by a positively charged oxyanion hole within the enzyme's active site. wikipedia.org Subsequently, the intermediate collapses, leading to the formation of a stable amide bond between the myristoyl group and the glycine residue, and coenzyme A (CoA) is released. wikipedia.org The release of CoA prompts another conformational change in the enzyme, which then allows the final myristoylated protein product to be released. wikipedia.org
Distinction Between Co-translational and Post-translational Myristoylation Events
N-myristoylation can occur at two distinct stages of a protein's life cycle: during its synthesis (co-translationally) or after its synthesis is complete (post-translationally). wikipedia.orgdifferencebetween.com
Co-translational myristoylation is the more common of the two events. differencebetween.comletstalkacademy.com It takes place on the nascent polypeptide chain as it is being synthesized by the ribosome. frontiersin.orgresearchgate.net The process requires the action of methionine aminopeptidase, which first cleaves the initiator methionine from the N-terminus of the growing polypeptide. frontiersin.orgresearchgate.net This cleavage exposes the N-terminal glycine residue, which is the requisite signal for NMT to recognize and catalyze the attachment of the myristoyl group. frontiersin.orgresearchgate.net This modification often occurs when the nascent chain is approximately 100 amino acids long. nih.gov
Post-translational myristoylation occurs after the protein has been fully synthesized and folded. letstalkacademy.comresearchgate.net This form of modification is frequently associated with specific cellular events, most notably apoptosis. nih.gov During apoptosis, enzymes known as caspases cleave specific target proteins. researchgate.netnih.gov This proteolytic cleavage can expose a previously internal, or "cryptic," glycine residue at the N-terminus of the newly formed C-terminal fragment. researchgate.netnih.gov This newly exposed glycine then becomes a substrate for NMT, leading to the myristoylation of the protein fragment. frontiersin.orgresearchgate.net This event can dramatically alter the fragment's function, often redirecting it to a new subcellular location, such as the mitochondrial membrane, to participate in apoptotic signaling. researchgate.net
Substrate Recognition and Specificity by NMT Isoforms
The specificity of N-myristoylation is tightly controlled by N-myristoyltransferase (NMT), which exhibits high selectivity for both its lipid and protein substrates. In vertebrates, this function is carried out by two main isoforms, NMT1 and NMT2. wikipedia.org
NMT demonstrates an absolute requirement for an N-terminal glycine on its protein substrates. nih.gov The enzyme's substrate-binding pocket is structured to specifically accommodate this small, uncharged amino acid at the N-terminus. The subsequent amino acid residues also play a crucial role in recognition. For instance, peptides with Asn, Gln, Ser, Val, or Leu at the second position are recognized as substrates. nih.gov However, peptides with residues like Asp, Phe, or Tyr in the penultimate position are not myristoylated, and those with aromatic residues can act as competitive inhibitors of the enzyme. nih.gov
Regarding the lipid substrate, NMTs show a strong preference for the 14-carbon myristoyl-CoA. nih.gov While studies have shown that human NMT1 can catalyze acetylation using acetyl-CoA in vitro, this does not occur under physiological conditions. researchgate.netacs.org The reason for this high specificity lies in the enzyme's binding affinity. NMT1 has a dramatically higher binding affinity for myristoyl-CoA (with an estimated dissociation constant, Kd, of 14.7 nM) compared to acetyl-CoA (Kd of 10.1 µM). acs.org In a cellular environment where both acyl-CoAs are present, NMT1 will be almost exclusively bound to myristoyl-CoA, ensuring that only myristoylation occurs. researchgate.netacs.org This highlights that binding affinity, rather than just catalytic efficiency (kcat/Km), is a critical determinant of substrate specificity in vivo. researchgate.net
The two isoforms, NMT1 and NMT2, have partially overlapping functions, but also distinct roles. nih.gov For example, NMT1 has been identified as being particularly critical for tumor cell proliferation. nih.gov Furthermore, during apoptosis, both isoforms are cleaved by caspases, which alters their subcellular localization and potentially their access to different pools of substrates. nih.gov Cleavage causes the typically membrane-associated NMT1 to relocalize to the cytosol, while the predominantly cytosolic NMT2 moves to membranes, suggesting a complex regulation of isoform-specific activity. nih.gov
Molecular Basis of Myristoyl-Dependent Protein Function
The covalent attachment of a myristoyl group significantly alters the physicochemical properties of a protein, primarily by increasing its hydrophobicity. nih.gov This modification is a key determinant of the protein's function, particularly its ability to interact with cellular membranes.
Principles of Membrane Association and Targeting
The primary function of the myristoyl group is to act as a hydrophobic anchor, facilitating the association of the modified protein with cellular membranes. acs.orgresearchgate.net The 14-carbon acyl chain is sufficiently hydrophobic to insert itself into the nonpolar, hydrocarbon core of a lipid bilayer. acs.orgnih.gov This hydrophobic interaction between the myristoyl chain and the lipid tails of the membrane is the principal driving force for membrane binding. acs.org
This myristoyl-mediated membrane anchoring is often characterized as an interaction of moderate strength, which allows for reversible membrane association. researchgate.net For many proteins, the hydrophobicity provided by myristoylation alone is necessary but not sufficient for stable and permanent membrane localization. nih.gov Consequently, a secondary signal is often required to ensure robust membrane attachment. This can include the presence of a cluster of basic amino acids near the N-terminus, which can engage in electrostatic interactions with negatively charged phospholipids (B1166683) in the membrane, or a second lipid modification, such as palmitoylation. mdpi.com
The interplay between the hydrophobic myristoyl anchor and these secondary signals allows for dynamic regulation of protein localization. In some proteins, known as "myristoyl switches," the myristoyl group can be sequestered within a hydrophobic pocket of the protein's structure. nih.gov A conformational change, often triggered by ligand binding (e.g., Ca2+) or GTP/GDP exchange, can expose the myristoyl chain, allowing it to insert into the membrane and thereby switch the protein's location from the cytosol to a membrane surface. nih.gov
Contribution of Electrostatic Interactions (e.g., Basic Residues)
The attachment of a myristoyl group to a protein is often insufficient on its own to ensure stable anchoring to a cellular membrane. wikipedia.org The affinity of myristoylated proteins for membranes is frequently strengthened by the presence of a cluster of basic amino acid residues, such as lysine (B10760008) and arginine, located near the N-terminal myristoylation site. wikipedia.orgpnas.org These positively charged residues engage in nonspecific electrostatic interactions with the negatively charged headgroups of acidic phospholipids, which are enriched in the inner leaflet of the plasma membrane. nih.govnih.gov
This combination of a hydrophobic anchor (the myristoyl group) and electrostatic attraction creates a potent membrane-targeting motif. pnas.org This synergistic mechanism, often termed the "myristoyl-electrostatic switch," is critical for the localization and function of numerous signaling proteins, including Src family kinases, the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), and HIV-1 Gag protein. pnas.orgnih.gov For instance, in Src, amino-terminal basic residues contribute significantly to the protein's binding to vesicles containing acidic lipids. pnas.org Similarly, the membrane association of formins is mediated by both N-terminal myristoylation and an adjacent domain containing several basic amino acid residues. nih.gov The strength of this electrostatic interaction can be modulated, providing a mechanism for regulating the protein's subcellular localization. pnas.org
Dual Lipidation and Regulatory Interplay (e.g., Myristoylation and Palmitoylation)
For many proteins, stable membrane association is achieved through dual lipidation, most commonly the combination of N-terminal myristoylation and the subsequent S-palmitoylation of one or more nearby cysteine residues. wikipedia.org Myristoylation, being a weaker hydrophobic modification, often provides an initial, transient interaction with the membrane. wikipedia.orgnih.gov This initial tethering increases the local concentration of the protein at the membrane surface, facilitating its interaction with membrane-bound palmitoyl (B13399708) acyltransferases (PATs or DHHC enzymes). nih.gov
The addition of the 16-carbon palmitate group, a reversible modification, significantly strengthens the protein's membrane affinity, converting a transient interaction into a stable one. wikipedia.org This two-step process is known as a dual fatty acylation switch. wikipedia.org This mechanism is critical for the proper localization and function of many signaling proteins, including Src-family kinases (e.g., Fyn, Lck) and the alpha subunits of heterotrimeric G proteins. wikipedia.orgnih.gov The reversibility of palmitoylation, controlled by acyl protein thioesterases (APTs), adds a dynamic regulatory element, allowing the cell to fine-tune the protein's subcellular localization and signaling activity. nih.gov
Interplay with Other Post-Translational Modifications (e.g., Phosphorylation)
Myristoylation frequently coexists and functionally interacts with other post-translational modifications, particularly phosphorylation. wikipedia.org This interplay is central to the myristoyl-electrostatic switch mechanism. In proteins like MARCKS, a highly basic domain adjacent to the myristoylated N-terminus provides the electrostatic interactions for membrane binding. nih.govfrontiersin.org Phosphorylation of serine residues within this basic domain by protein kinase C (PKC) introduces negative charges. nih.govfrontiersin.org This neutralizes the positive charge of the domain, disrupting the electrostatic attraction to the acidic membrane phospholipids and causing the protein to translocate from the plasma membrane to the cytosol. nih.govfrontiersin.org
A similar regulatory mechanism is observed in the Toll-like receptor 4 (TLR4) signaling pathway. The adaptor protein TRAM (TRIF-related adaptor molecule) is myristoylated and requires membrane localization to function. Upon lipopolysaccharide (LPS) stimulation, TRAM is phosphorylated near its N-terminus by PKCε. nih.gov This phosphorylation event weakens the electrostatic interaction with the membrane, leading to TRAM's dissociation and serving as a negative feedback mechanism to attenuate the signaling pathway. nih.gov
Furthermore, phosphorylation can directly influence the conformational equilibrium of the myristoyl switch. In cAMP-dependent protein kinase (PKA), the catalytic subunit is myristoylated. Phosphorylation at Serine-10, near the N-terminus, shifts the protein's conformation towards the "myr-out" state, where the myristoyl group is exposed, thereby facilitating its interaction with membranes. nih.gov This demonstrates how phosphorylation can act in concert with myristoylation to control the spatial and temporal activity of key signaling proteins. nih.gov
Diverse Biological Roles of Myristoylated Proteins
Myristoylation, the attachment of a 14-carbon saturated fatty acid (myristate) to the N-terminal glycine of a protein, is a crucial lipid modification that influences a vast array of cellular processes. wikipedia.orgfrontiersin.org This modification facilitates weak and reversible protein-lipid and protein-protein interactions, which are fundamental to the biological functions of the modified proteins. wikipedia.org Myristoylated proteins are key players in signal transduction, cellular localization, programmed cell death, and immune responses. frontiersin.orgnih.gov
Participation in Signal Transduction Cascades (e.g., G Protein Signaling, PKC Pathways)
Myristoylation is deeply integrated into cellular signal transduction, enabling the rapid and flexible responses of cells to external stimuli. nih.govjst.go.jp Many proteins involved in signaling pathways require myristoylation for their proper localization and function, particularly for mediating communication between cellular membranes and the cytoplasm. nih.govjst.go.jp
G Protein Signaling: In signal transduction mediated by heterotrimeric G proteins, myristoylation is essential for tethering certain G alpha (Gα) subunits to the inner surface of the plasma membrane. wikipedia.org This localization is critical for the G protein to interact with its corresponding G protein-coupled receptor (GPCR). wikipedia.orgacs.org The Gi/o family of G proteins, for instance, are co-translationally and permanently myristoylated at their N-terminus. acs.org This modification helps anchor these signaling proteins to the membrane, a prerequisite for their activation by GPCRs. acs.orgembopress.org Upon receptor activation, the myristoylated N-terminus of the Gα subunit undergoes conformational changes, a key step in the dynamic process of G protein signaling. acs.org
PKC Pathways: Myristoylation also plays a significant role in pathways involving Protein Kinase C (PKC). frontiersin.orgnih.gov A prominent example is the Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS). frontiersin.orgbohrium.com MARCKS is a specific substrate for PKC, and its myristoylation is required for its localization to the plasma membrane. bohrium.com When PKC is activated, it phosphorylates MARCKS. frontiersin.orgbohrium.com This phosphorylation introduces negative charges into a positively charged region of MARCKS, which weakens its electrostatic interaction with the negatively charged phospholipids of the cell membrane, causing it to detach from the membrane and move into the cytoplasm. frontiersin.orgbohrium.com The subsequent dephosphorylation of MARCKS allows it to re-associate with the membrane. bohrium.com This cycle of membrane attachment and detachment, regulated by phosphorylation, represents a novel mechanism for controlling the localization and function of a signaling protein. bohrium.com
Regulation of Cellular Localization and Intracellular Trafficking
One of the most well-established functions of myristoylation is the regulation of a protein's location within the cell. wikipedia.orgcreative-proteomics.com The myristoyl group, being a hydrophobic moiety, facilitates the association of the modified protein with cellular membranes, including the plasma membrane, endoplasmic reticulum, Golgi apparatus, and mitochondria. frontiersin.orgcreative-proteomics.com
However, the 14-carbon myristoyl group alone is often insufficient for stable membrane anchoring. nih.gov Consequently, a second signal is typically required for firm and specific membrane attachment. nih.govmolbiolcell.org This second signal can be a stretch of positively charged (basic) amino acid residues, which interact with negatively charged membrane phospholipids, or another lipid modification, such as palmitoylation. wikipedia.orgmolbiolcell.org
Myristoylation is critical for the proper targeting of numerous proteins. For example, ADP-ribosylation factor 6 (ARF6), a protein involved in endocytic traffic, requires myristoylation for its localization to the cell periphery. drugbank.com A non-myristoylated mutant of ARF6 remains in the cytosol and is non-functional. drugbank.com Similarly, certain mitochondrial proteins require myristoylation to associate with the outer mitochondrial membrane. jst.go.jpnih.gov
The interaction of myristoylated proteins with membranes can be dynamically regulated through a mechanism known as a "myristoyl switch". wikipedia.org In this model, the myristoyl group can exist in two states: sequestered within a hydrophobic pocket of the protein or exposed, allowing it to insert into a membrane. wikipedia.orgfrontiersin.org The transition between these states can be triggered by ligand binding, changes in calcium concentration, or the exchange of GDP for GTP, providing a sophisticated level of control over the protein's cellular location and activity. wikipedia.orgfrontiersin.org
Roles in Apoptosis and Programmed Cell Death
Myristoylation is an integral component of apoptosis, or programmed cell death. wikipedia.org While most myristoylation occurs co-translationally on newly synthesized proteins, a significant number of proteins undergo post-translational myristoylation specifically during apoptosis. frontiersin.orgnih.gov This event is often initiated by the activation of caspases, a family of proteases that are the "executioners" of apoptosis. nih.gov
Caspases cleave specific target proteins, exposing a previously hidden N-terminal glycine residue. nih.govresearchgate.net This newly exposed glycine can then be myristoylated by N-myristoyltransferase (NMT). frontiersin.orgresearchgate.net This post-translational modification acts as a signal, redirecting the cleaved protein to a new subcellular location where it can carry out its pro-apoptotic function. frontiersin.orgnih.gov
Several key apoptotic proteins are regulated in this manner:
Bid (BH3-interacting domain death agonist): Upon cleavage by caspase-8, the resulting fragment, p15 (B1577198) Bid, is myristoylated. wikipedia.orgnih.gov This modification targets Bid to the mitochondrial membrane, where it induces the release of cytochrome c, a critical step in the apoptotic cascade. wikipedia.orgfrontiersin.org
PAK2 (p21-activated kinase 2): This serine/threonine kinase is cleaved by caspase-3 during apoptosis. The C-terminal fragment is then myristoylated, leading to its localization at membranes where it signals to promote further apoptotic events. wikipedia.orgnih.gov
Actin and Gelsolin: These cytoskeletal proteins are also cleaved by caspases and subsequently myristoylated, which is thought to modulate their roles during the cellular dismantling that occurs in apoptosis. wikipedia.orgnih.gov
Recent studies have shown that the NMT enzymes themselves, NMT1 and NMT2, are cleaved by caspases during apoptosis, which leads to their relocalization within the cell. researchgate.net This suggests a complex interplay where caspases not only generate new substrates for myristoylation but also regulate the location of the enzymes that perform the modification. researchgate.net
Involvement in Viral Infectivity and Immune Responses
Myristoylation is a critical process for the life cycle of many viruses and for the proper functioning of the host immune system. frontiersin.orgnih.gov
Viral Infectivity: Many viral proteins are myristoylated by the host cell's NMT enzyme. nih.govwustl.edu This modification is often essential for viral assembly, budding, and interaction with host cell components. nih.gov A classic example is the Gag polyprotein of retroviruses like the Human Immunodeficiency Virus (HIV). nih.govresearchgate.net The myristoylation of the N-terminal glycine of the Gag protein is indispensable for its targeting to the plasma membrane, which is the site of viral assembly and budding. mdpi.com Viruses lacking the ability to myristoylate their proteins are often non-infectious. nih.gov
Immune Responses: Protein myristoylation is a prerequisite for initiating many immune cell signaling cascades. frontiersin.orgnih.gov It plays a vital role in both the innate and adaptive immune responses. frontiersin.orgnih.gov
T-cell activation: The activation of T-cells, a key component of the adaptive immune system, involves signaling pathways where myristoylated proteins, such as Lck (a Src-family kinase), play a crucial role. frontiersin.org Myristoylation helps to localize these kinases to the plasma membrane where they can participate in the signaling complex at the immunological synapse. frontiersin.orgresearchgate.net
Macrophage function: In macrophages, which are part of the innate immune system, myristoylated proteins like MARCKS are involved in processes such as phagocytosis and the inflammatory response. nih.gov
Inflammatory signaling: Myristoylation is involved in Toll-like receptor (TLR) signaling pathways, which are central to the innate immune response to pathogens. nih.gov For instance, some myristoylated viral proteins can act as ligands that activate TLR-dependent inflammatory responses. mdpi.com
Functional Diversification and Regulatory Complexity Conferred by Myristoylation
Myristoylation significantly expands the functional capacity of the proteome and adds sophisticated layers of regulation to cellular processes. wikipedia.org This single modification can impart a variety of new properties on a protein, primarily by mediating its interaction with membranes and other proteins. wikipedia.orgresearchgate.net
The regulatory complexity of myristoylation is often enhanced through its interplay with other post-translational modifications, creating a combinatorial code that fine-tunes protein function. wikipedia.orgcreative-proteomics.com
Dual Acylation (Myristoylation and Palmitoylation): Many myristoylated proteins are also palmitoylated, a reversible modification where a 16-carbon fatty acid is attached to a cysteine residue. wikipedia.org Myristoylation alone often provides a transient and weak membrane interaction. The addition of one or more palmitoyl groups provides a stronger, more stable anchor to the membrane. wikipedia.org This "dual fatty acylation switch" is important for the tightly regulated localization of proteins like Gα subunits to specific membrane microdomains such as lipid rafts. wikipedia.org
Myristoyl-Electrostatic Switch: The affinity of a myristoylated protein for a membrane can be modulated by the electrostatic charges of nearby amino acid residues. frontiersin.org As seen with MARCKS, phosphorylation can introduce negative charges that repel the protein from the negatively charged membrane, providing a rapid on/off switch for membrane localization. frontiersin.orgbohrium.com
Myristoyl-Conformational Switch: The myristoyl group can be either exposed or sequestered within the protein's structure. wikipedia.org Binding of a ligand, such as calcium to recoverin or GTP to ARF proteins, can induce a conformational change that exposes the myristoyl group, triggering membrane binding and subsequent downstream signaling. wikipedia.orgfrontiersin.org
This ability to act as a molecular switch, responding to various cellular signals, allows myristoylated proteins to be precisely controlled in space and time, contributing to the complexity and fidelity of cellular regulation. wikipedia.org
Advanced Methodologies for Studying Protein Myristoylation
The study of protein myristoylation has been historically challenging due to the low abundance of many myristoylated proteins and the difficulty in detecting the myristoyl group itself. nih.gov However, the development of advanced chemical and analytical techniques has greatly enhanced the ability to identify and characterize these modified proteins. creative-proteomics.comnih.gov
Metabolic Labeling with Analogs: A powerful approach involves the use of myristic acid analogs that can be metabolically incorporated into proteins in living cells. nih.govnih.gov These analogs contain a "bio-orthogonal" chemical handle, such as an azide (B81097) or an alkyne group. After incorporation, this handle can be selectively reacted with a reporter tag (e.g., a fluorescent probe or biotin) via click chemistry. researchgate.netscispace.com This allows for the sensitive and specific detection, visualization, and purification of myristoylated proteins from complex cell lysates. scispace.com
Mass Spectrometry (MS): Modern high-resolution mass spectrometry is a cornerstone technique for identifying myristoylated proteins and mapping the exact site of modification. nih.govcreative-proteomics.com Proteomic approaches, often combined with the enrichment of proteins labeled with analogs, allow for the large-scale identification of the "myristoylome" under different cellular conditions, such as during apoptosis. creative-proteomics.comnih.gov
In Vitro and In Vivo Assays: In vitro assays using purified NMT enzymes, myristoyl-CoA, and potential substrate proteins are used to study the kinetics and substrate specificity of the myristoylation reaction. creative-proteomics.com In vivo assays, often involving genetic manipulation like site-directed mutagenesis (e.g., changing the N-terminal glycine to an alanine) in cell culture, are crucial for understanding the physiological relevance and function of myristoylation for a specific protein. creative-proteomics.comdrugbank.com
Subcellular Fractionation: This classical biochemical technique is used to separate cellular components (e.g., cytosol, membranes, organelles). creative-proteomics.com By analyzing the distribution of a protein of interest among these fractions, researchers can determine if myristoylation is required for its association with a particular membrane or compartment. creative-proteomics.comnih.gov
These methodologies, often used in combination, provide a robust toolkit for dissecting the complex roles of protein myristoylation in health and disease. creative-proteomics.comnih.gov
Table 1: Examples of Myristoylated Proteins and Their Functions
Table 2: Compound Names Mentioned in the Article
Structural Biology Approaches (e.g., Nuclear Magnetic Resonance Spectroscopy for Dynamics, X-ray Crystallography for NMT-Substrate Complexes)
Structural biology provides critical insights into the atomic-level details of protein myristoylation. Techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy have been instrumental in elucidating the structure of N-myristoyltransferase (NMT) and understanding its interaction with substrates, which is fundamental for designing specific inhibitors. nih.govnih.gov
X-ray Crystallography has been pivotal in revealing the three-dimensional structures of NMT in various states: the apoenzyme form, in complex with myristoyl-CoA (Myr-CoA), and as a ternary complex with both Myr-CoA and a peptide substrate analog. nih.govnih.govresearchgate.net These crystallographic snapshots have illuminated the ordered Bi-Bi kinetic mechanism where Myr-CoA binding precedes the binding of the peptide substrate. nih.gov The binding of Myr-CoA induces a conformational change in the enzyme, creating a binding pocket for the N-terminal glycine of the substrate protein. nih.gov
High-resolution crystal structures of human NMT1 (HsNMT1) co-crystallized with reactive substrates have captured the entire catalytic cycle, from the initial enzyme-substrate complex to the tetrahedral intermediate and the final product-bound state. nih.govresearchgate.net These studies provide a detailed view of how NMT1 positions the reactive groups for catalysis. The structures reveal a large, saddle-shaped β-sheet core surrounded by α-helices, with distinct binding pockets for the myristoyl group and the peptide substrate. iucr.orgwikipedia.org The C-terminus of NMT acts as a general base, deprotonating the N-terminal amine of the glycine substrate to facilitate its nucleophilic attack on the thioester carbonyl of Myr-CoA. nih.govwikipedia.org
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a powerful complementary approach to study the dynamics and conformational changes of myristoylated proteins and their interactions with membranes. Solid-state NMR has been used to study myristoylated proteins, such as the immunoglobulin-binding domain of protein G, when they are bound to aligned phospholipid bilayers. researchgate.net This technique allows for the determination of the orientation of the protein on the lipid bilayer and confirms that the protein's structure is not significantly distorted upon membrane interaction. researchgate.net Such studies are crucial for understanding how the myristoyl anchor facilitates membrane association and influences protein function at the membrane surface.
The following table summarizes key structural studies of NMT-substrate complexes:
| Enzyme | Ligands | Resolution (Å) | Key Findings |
| Saccharomyces cerevisiae Nmt1p | Myristoyl-CoA, Peptide analog | 2.9 | Revealed structural basis for substrate specificity and proposed a catalytic mechanism involving the C-terminal carboxylate. nih.gov |
| Human NMT1 (HsNMT1) | Myristoyl-CoA, Peptides X and Y | 2.1 - 2.3 | Captured snapshots of the entire catalytic mechanism, including the tetrahedral intermediate. nih.gov |
| Plasmodium vivax NMT | Myristoyl-CoA, Inhibitor IMP-0001173 | 2.3 | Highlighted structural differences between human and plasmodial NMTs, aiding in the development of selective antimalarials. iucr.org |
Computational Prediction Tools and Databases (e.g., MYRbase for Glycine Myristoylation)
The identification of myristoylated proteins is crucial for understanding their biological functions. While experimental methods are definitive, they can be time-consuming and costly. i3l.ac.id Computational prediction tools and databases provide a valuable first step in identifying potential NMT substrates on a proteome-wide scale. nih.govnih.gov These tools are generally based on the primary amino acid sequence of a protein.
One of the earliest sequence patterns for N-myristoylation is the PROSITE motif. However, this motif is known to generate a high number of false-positive predictions. i3l.ac.idnih.gov To improve prediction accuracy, more sophisticated algorithms have been developed that consider not only the amino acid sequence but also the physicochemical properties of the amino acids within the N-terminal region. i3l.ac.idnih.gov
MYRbase is a prominent and comprehensive database dedicated to the prediction and analysis of protein N-myristoylation. imp.ac.atnih.govresearchgate.net It provides proteome-wide predictions of glycine myristoylation for a wide range of eukaryotic organisms. imp.ac.atnih.gov A key feature of MYRbase is its evaluation of the evolutionary conservation of the predicted myristoylation motif among homologous proteins. imp.ac.atnih.gov The conservation of this motif across different species adds a layer of confidence to the prediction and suggests a functional importance for the myristoyl modification. imp.ac.atnih.gov The predictions in MYRbase are categorized as 'RELIABLE' for sequences that closely match the myristoylation motif and 'TWILIGHT ZONE' for those with a less complete concordance. imp.ac.at
Other computational tools for predicting N-myristoylation include:
The NMT Predictor : This tool, developed by Maurer-Stroh et al., is a score-based predictor that is taxon-specific, meaning different parameters are used for different groups of organisms (e.g., fungi vs. other eukaryotes). nih.govnih.gov It evaluates amino acid preferences at positions near the N-terminus. nih.gov
Support Vector Machines (SVM) : SVM-based predictors have been developed that use various scales representing the physicochemical and biological properties of amino acids to numerically transform protein sequences. nih.gov These methods have reported high prediction accuracies. nih.gov
Myristoylator : This tool utilizes ensembles of neural networks to discriminate between myristoylated and non-myristoylated sequences. expasy.org
The table below provides an overview of some computational tools for myristoylation prediction:
| Tool/Database | Methodology | Key Features |
| MYRbase | Sequence profiles, physical properties, evolutionary conservation | Proteome-wide predictions, classification of predictions ('RELIABLE', 'TWILIGHT ZONE'), analysis of homologous clusters. imp.ac.atnih.govnih.gov |
| NMT Predictor | Statistical scoring scheme, taxon-specific parameters | Evaluates amino acid preferences in the N-terminal sequence. nih.govnih.gov |
| SVM-based predictors | Support Vector Machines, physicochemical properties of amino acids | Aims for high accuracy in distinguishing myristoylated from non-myristoylated proteins. nih.gov |
| Myristoylator | Neural networks | Learns to discriminate between positive and negative sequences for N-myristoylation. expasy.org |
Proteomic Techniques for Identification and Characterization of Myristoylated Substrates
The direct identification and characterization of myristoylated proteins from complex biological samples are essential for validating computational predictions and for a deeper understanding of the "myristoylome." Various proteomic techniques have been developed for this purpose. nih.govcrick.ac.uk
Mass Spectrometry (MS) is a cornerstone technique for identifying myristoylated proteins and mapping the exact site of modification. creative-proteomics.com A common MS-based proteomics workflow involves the enzymatic digestion of proteins, followed by the enrichment of myristoylated peptides and their analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcreative-proteomics.com
A significant challenge in the proteomic analysis of myristoylated proteins is the hydrophobic nature of the myristoyl group, which can make the analysis of myristoylated peptides difficult. nih.gov To overcome this, several enrichment strategies have been developed:
Metabolic Labeling with Myristic Acid Analogs : This chemical proteomics approach involves introducing a myristic acid analog, such as one containing a terminal alkyne (e.g., YnMyr), into cell culture. elifesciences.org This analog is then incorporated into proteins by NMT. The tagged proteins can then be selectively captured using click chemistry for subsequent enrichment and identification by MS. elifesciences.org
Liquid-Liquid Extraction : This method takes advantage of the hydrophobicity of the myristoyl group to enrich for myristoylated peptides. nih.gov After protein digestion, a liquid-liquid extraction is performed where the hydrophobic myristoylated peptides partition into an organic phase, separating them from the more abundant hydrophilic, non-myristoylated peptides. nih.gov This technique offers a straightforward way to profile endogenous protein N-myristoylation without the need for metabolic labeling. nih.gov
Other techniques used in conjunction with proteomics to study myristoylated proteins include:
Subcellular Fractionation : This technique is used to determine the localization of myristoylated proteins within different cellular compartments, which is often crucial for their function. creative-proteomics.com
Co-immunoprecipitation (Co-IP) : Co-IP assays can be used to identify protein-protein interactions that are mediated or influenced by myristoylation. creative-proteomics.com
The following table summarizes key proteomic techniques for studying myristoylated proteins:
| Technique | Principle | Advantages |
| Metabolic Labeling with Analogs (e.g., YnMyr) | Incorporation of a tagged myristic acid analog into proteins, followed by click chemistry-based enrichment. elifesciences.org | Allows for the visualization and enrichment of myristoylated proteins. elifesciences.org |
| Liquid-Liquid Extraction | Separation of hydrophobic myristoylated peptides from hydrophilic peptides based on their partitioning between aqueous and organic phases. nih.gov | Enables the analysis of endogenous myristoylation without chemical labeling. nih.gov |
| Mass Spectrometry (MS) | Identification and sequencing of peptides, including the detection of the mass shift caused by the myristoyl group. creative-proteomics.com | Provides direct evidence of myristoylation and identifies the modified protein. creative-proteomics.com |
Evolutionary Conservation Analysis of Myristoylation Motifs
The analysis of the evolutionary conservation of myristoylation motifs provides valuable insights into the functional significance of this modification for a particular protein or protein family. nih.govfrontiersin.org N-myristoylation is an evolutionarily conserved lipid modification that is essential for the viability of many eukaryotic organisms. frontiersin.orgnih.gov
The conservation of the N-terminal glycine and the surrounding amino acid sequence recognized by NMT across different species suggests that the myristoylation of that protein is under selective pressure and is likely to be functionally important. nih.gov This principle is a core component of the MYRbase database, which evaluates the evolutionary conservation of predicted myristoylation motifs within homologous protein clusters. imp.ac.atnih.gov A high degree of conservation across a range of organisms strengthens the prediction that a protein is indeed myristoylated and that this modification plays a critical role in its biological function. imp.ac.at
Genome-wide analyses have shown a conserved relative occurrence of predicted myristoylated proteins across various eukaryotic genomes, typically ranging from 0.5% to 0.8% of all encoded proteins. nih.gov This suggests a fundamental and conserved role for myristoylation in eukaryotic cell biology.
Interestingly, in some cases, the myristoylation motif may be present in a protein from one species but absent in its orthologs from other species. nih.gov In such instances, the myristoyl anchor may have been replaced by other membrane-targeting signals, such as other lipid modifications (e.g., palmitoylation, farnesylation) or transmembrane domains. nih.gov This highlights the evolutionary plasticity of membrane-targeting mechanisms.
The study of the evolutionary conservation of myristoylation motifs can therefore:
Increase the confidence in computational predictions of myristoylation sites. imp.ac.at
Provide clues about the functional importance of myristoylation for a given protein. nih.gov
Reveal instances of evolutionary substitution of one type of membrane anchor for another. nih.gov
Comparative Analysis and Future Research Directions
Distinguishing Characteristics and Shared Themes Across Mry/MYR Protein Families
Proteins subject to N-myristoylation (MYR) share a fundamental distinguishing characteristic: the covalent attachment of a myristoyl group, a 14-carbon saturated fatty acid, typically to an N-terminal glycine (B1666218) residue. This modification is catalyzed by the enzyme N-myristoyltransferase (NMT) nih.govwikipedia.org. While the specific protein sequences and biological functions of MYR-modified proteins are diverse, a shared theme is the role of the myristoyl group in facilitating membrane association and influencing cellular localization nih.govwikipedia.orgnih.govnih.gov.
This lipid anchor can promote transient or stable interactions with cellular membranes, often directing proteins to specific membrane compartments like lipid rafts wikipedia.orgnih.gov. Beyond membrane targeting, myristoylation is a recurring theme in proteins involved in various intracellular signaling pathways nih.govwikipedia.orgnih.govnih.gov. The myristoyl group can act as a "molecular switch," with its accessibility regulated by conformational changes in the protein, influencing protein-protein and protein-lipid interactions wikipedia.orgnih.govpnas.org.
Specific protein families are known to contain myristoylated members, such as certain unconventional myosins (e.g., Myr 3, Myr 5, Myr 7), which function as molecular motors and are involved in processes like intracellular transport and cell adhesion biocompare.comresearchgate.netmolbiolcell.orgresearchgate.net. Gα subunits of heterotrimeric G proteins also undergo myristoylation, which is important for their membrane localization and signaling function nih.gov. Another distinct example is the MYR translocon in Toxoplasma, a complex involved in translocating effector proteins across the parasitophorous vacuole membrane mdpi.com. Despite their varied roles, these families share the common feature of myristoylation contributing to their function and localization.
Convergent and Divergent Evolutionary Strategies in Protein Modification and Regulation
N-myristoylation is an ancient protein modification, conserved across diverse eukaryotic organisms, suggesting its fundamental importance in cellular processes nih.govx-mol.com. Evolutionary analysis reveals conservation of the N-myristoylation motif in many protein families nih.govresearchgate.net. However, the evolutionary landscape of myristoylated proteins also demonstrates both convergent and divergent strategies.
Divergent evolution is evident in the diversification of functions among proteins that share the myristoylation modification. While the myristoyl anchor provides a common mechanism for membrane interaction, the downstream biological roles of myristoylated proteins have evolved to be highly varied, participating in diverse signaling cascades, cytoskeletal regulation, and host-pathogen interactions nih.govwikipedia.orgnih.govmdpi.com.
Conversely, convergent evolutionary strategies can be observed in the mechanisms for achieving membrane association. In some protein families, while myristoylation is present in certain species, orthologs in other species may utilize alternative membrane-targeting mechanisms, such as palmitoylation, farnesylation, transmembrane regions, or specific protein-lipid interaction domains wikipedia.orgnih.gov. This suggests that the functional requirement for membrane localization can be met through different lipid modifications or anchoring strategies that have convergently evolved. The N-terminal myristoylation motif itself can be viewed as an exchangeable module that has been subject to shuffling during evolution nih.gov.
The evolutionary conservation or divergence of the myristoylation motif within homologous protein families can provide insights into its functional importance nih.gov. Changes in the motif or the surrounding sequence can influence the efficiency of myristoylation or the subsequent interactions mediated by the myristoyl group, thereby impacting protein function and regulation across different species nih.gov.
Identified Gaps in Current Knowledge and Emerging Research Questions
Despite significant progress, several gaps remain in our understanding of MYR protein families. A comprehensive and definitive identification of all N-myristoylated proteins across different species and cellular contexts is still an ongoing challenge nih.govplos.orgresearchgate.netfrontiersin.org. While bioinformatic tools exist for predicting myristoylation sites, they have limitations in terms of accuracy, producing both false positives and negatives plos.orgunibo.it.
The full functional spectrum and regulatory mechanisms of many myristoylated proteins are yet to be fully elucidated nih.gov. For instance, while myristoylation is known to influence membrane targeting, the precise dynamics of membrane interaction and dissociation for many myristoylated proteins, and how these are regulated, require further investigation wikipedia.orgnih.govpnas.org.
Emerging research questions include understanding the intricate substrate specificity of NMT enzymes and how this specificity is achieved and potentially regulated frontiersin.org. Furthermore, the interplay between myristoylation and other post-translational modifications, such as palmitoylation, and how the combination of modifications fine-tunes protein localization and function, is an active area of research wikipedia.orgfrontiersin.org. The specific roles and regulatory mechanisms of myristoylated proteins in complex biological processes, such as immune responses and host-pathogen interactions, also present significant research questions nih.govmdpi.com. For specific families like the Toxoplasma MYR translocon, the precise insertion topology of its components and the localization of associated proteins remain to be fully determined mdpi.com.
Role of Interdisciplinary Approaches and Technological Advancements in Future Studies
Addressing the identified gaps and emerging questions necessitates the application of interdisciplinary approaches and the continued development and application of advanced technologies.
Chemical proteomics and advanced mass spectrometry techniques have been instrumental in the identification and characterization of myristoylated proteins and are crucial for future studies nih.govplos.orgresearchgate.netfrontiersin.orgacs.orgusm.my. Techniques like metabolic labeling with modified myristic acid analogs followed by click chemistry and mass spectrometry enable global profiling of myristoylated proteins acs.org.
Integrating data from various "omics" disciplines, including genomics, transcriptomics, proteomics, and lipidomics, will provide a more holistic understanding of MYR protein families and their regulation within cellular networks frontiersin.orgusm.myahajournals.org.
Beyond identification, a combination of cell biology, biochemistry, biophysics, and structural biology techniques is essential to unravel the functional mechanisms and regulatory dynamics of myristoylated proteins researchgate.netcsic.escancer.gov. Techniques such as X-ray crystallography, NMR spectroscopy, fluorescence spectroscopy, and molecular dynamics simulations can provide detailed insights into protein structure, conformational changes, and interactions influenced by myristoylation pnas.orgnih.govcancer.gov.
Furthermore, the development of novel chemical probes and genetic tools to manipulate myristoylation in a spatially and temporally controlled manner will be vital for studying the functional consequences of this modification in living systems. Interdisciplinary collaborations bringing together expertise from diverse fields will accelerate the pace of discovery in understanding the complex roles of MYR protein families in health and disease.
Q & A
Basic Research Questions
Q. What experimental approaches are used to confirm Mry's role as a trans-acting transcriptional regulator of the emm6.1 gene in Streptococcus pyogenes?
- Methodological Answer : Complementation assays in mutant strains (e.g., mry-J or mry-2) are critical. For example, plasmid-borne mry restores M protein production in mutants, as shown via SDS-PAGE and Western blotting . In vitro transcription-translation systems coupled with radiolabeling (e.g., using plasmid pJRS180) verify protein expression and size discrepancies (e.g., 69 kDa observed vs. 62 kDa predicted), highlighting post-translational modifications or experimental artifacts . Electrophoretic mobility shift assays (EMSAs) can further test Mry’s DNA-binding activity to the emm6.1 promoter .
Q. How is Mry's structural organization linked to its function as a transcriptional activator?
- Methodological Answer : Sequence analysis reveals two conserved domains: (i) a receiver domain homologous to phosphorylation-accepting motifs in two-component systems and (ii) a helix-turn-helix (HTH) DNA-binding motif . Site-directed mutagenesis of phosphorylation sites (e.g., asparagine residues) and HTH regions, followed by transcriptional reporter assays (e.g., β-galactosidase fusions), can dissect functional contributions. Structural prediction tools (e.g., AlphaFold) may model domain interactions .
Advanced Research Questions
Q. How can researchers reconcile discrepancies between observed and predicted molecular weights of Mry protein in experimental systems?
- Methodological Answer : Observed bands (e.g., 69 kDa in vitro vs. 62 kDa predicted) may arise from post-translational modifications (e.g., phosphorylation) or gel-electrophoresis artifacts. Techniques include:
- Mass spectrometry : Verify exact molecular weight and modifications .
- Phos-tag gels : Detect phosphorylation states .
- Truncation mutants : Express truncated Mry (e.g., pJRS1036.2 produces a 52-kDa fragment) to confirm size expectations .
Q. What experimental strategies are effective for elucidating Mry’s interaction with DNA and its phosphorylation dynamics?
- Methodological Answer :
- DNA-binding assays : EMSA with purified Mry and labeled emm6.1 promoter DNA; competition assays with unlabeled DNA validate specificity .
- Chromatin immunoprecipitation (ChIP) : Confirm in vivo binding under varying CO₂ conditions (a known environmental regulator of emm6.1) .
- Phosphorylation profiling : Use ATP analogs (e.g., γ-³²P-ATP) in kinase assays with histidine kinase homologs to map phosphorylation sites .
Q. How does environmental CO₂ concentration influence Mry’s regulatory activity, and how can this be mechanistically studied?
- Methodological Answer : Growth of S. pyogenes in controlled CO₂ environments (e.g., 5% CO₂ vs. ambient air) coupled with qRT-PCR or RNA-seq quantifies emm6.1 expression changes. Phosphorylation inhibitors (e.g., staurosporine) or constitutively active kinase mutants can decouple CO₂ effects from phosphorylation-dependent activation .
Q. How can Mry’s regulatory mechanism be compared to canonical two-component systems (TCS) in other bacteria?
- Methodological Answer :
- Phylogenetic analysis : Compare Mry’s receiver domain to TCS receiver proteins (e.g., OmpR/PhoB family) to identify evolutionary divergence .
- Cross-species complementation : Test if Mry complements TCS mutants (e.g., E. coli PhoB⁻) under phosphate-limiting conditions.
- Structural alignment : Use cryo-EM or X-ray crystallography to compare DNA-binding interfaces with TCS response regulators .
Data Contradiction & Integration
Q. How should conflicting data about Mry’s weak in vitro expression be addressed?
- Methodological Answer : Low in vitro expression (e.g., in transcription-translation systems) may reflect codon bias or missing chaperones. Solutions include:
- Codon optimization : Synthesize mry with host-preferred codons.
- Inducible promoters : Use tightly regulated systems (e.g., T7/lacO) to reduce toxicity.
- Protease inhibitors : Add cocktail mixes to prevent degradation during extraction .
Q. What computational and experimental methods integrate Mry’s regulatory role with broader streptococcal virulence networks?
- Methodological Answer :
- Network modeling : Use STRING or KEGG to map Mry’s interactions with other virulence factors (e.g., SpeB protease).
- CRISPR-interference (CRISPRi) : Knock down mry and profile transcriptome-wide changes via RNA-seq.
- Animal models : Compare virulence of wild-type vs. mry mutants in murine infection studies .
Tables for Key Findings
| Recommended Techniques | Application |
|---|---|
| Complementation assays + SDS-PAGE/Western | Confirm functional rescue |
| EMSA/ChIP | DNA-binding validation |
| Site-directed mutagenesis + β-galactosidase | Domain-function analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
